molecular formula C19H30N8 B5530400 N-methyl-2-{4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidin-4-amine

N-methyl-2-{4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidin-4-amine

Cat. No. B5530400
M. Wt: 370.5 g/mol
InChI Key: OKNLTZIDAXPDMN-UHFFFAOYSA-N
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Description

This compound is part of a broader class of chemicals that have been explored for their potential in various biological activities. Compounds with similar structures have been designed and synthesized to target specific biological pathways, showing the significance of detailed chemical analysis and synthesis approaches for their development.

Synthesis Analysis

The synthesis of closely related compounds often involves multi-step reactions, starting from basic structures like pyrimidine and triazole, and incorporating various functional groups through nucleophilic displacement and cyclocondensation reactions (Asghari et al., 2015). Such processes highlight the complexity and precision required in the synthesis of these compounds.

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals that interactions, such as hydrogen bonds and hydrophobic interactions, play crucial roles in their biological activity. For example, hydrogen bonds in the quaternary nitrogen of the piperazine ring have been suggested to contribute significantly to the activity of synthesized analogs (Asghari et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of these compounds are often characterized by their interactions with biological targets. For instance, synthesized compounds showing lipo-oxygenase inhibition demonstrate the potential for targeted therapeutic applications (Asghari et al., 2015).

Physical Properties Analysis

The physical properties, such as solubility and stability, are crucial for the compound's application in drug development. These properties can be influenced by the presence of functional groups and the overall molecular structure, affecting the compound's behavior in biological systems.

Chemical Properties Analysis

Chemical properties, including reactivity and the potential for forming specific interactions with biological molecules, are central to the compound's effectiveness as a therapeutic agent. Studies on similar compounds have focused on optimizing these properties to improve bioavailability and selectivity (Asghari et al., 2015).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific biological targets it interacts with. Without more information, it’s difficult to predict its mechanism of action .

Future Directions

The future research directions for this compound could include further studies to determine its physical and chemical properties, investigations into its synthesis and reactions, and studies to determine its biological activity and mechanism of action .

properties

IUPAC Name

N-methyl-2-[4-[4-methyl-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]piperidin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N8/c1-20-16-6-9-21-19(22-16)27-12-7-15(8-13-27)18-24-23-17(25(18)2)14-26-10-4-3-5-11-26/h6,9,15H,3-5,7-8,10-14H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNLTZIDAXPDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC=C1)N2CCC(CC2)C3=NN=C(N3C)CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-{4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrimidin-4-amine

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